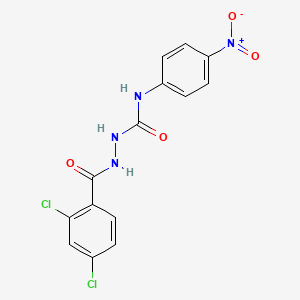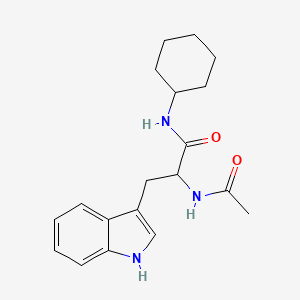![molecular formula C15H12F3N3O4 B4131143 1-(2-Methoxy-4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B4131143.png)
1-(2-Methoxy-4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]urea
Übersicht
Beschreibung
N-(2-methoxy-4-nitrophenyl)-N’-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound characterized by the presence of both nitro and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-N’-[4-(trifluoromethyl)phenyl]urea typically involves the reaction of 2-methoxy-4-nitroaniline with 4-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of N-(2-methoxy-4-nitrophenyl)-N’-[4-(trifluoromethyl)phenyl]urea may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-N’-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.
Hydrolysis: Hydrochloric acid or sodium hydroxide solutions.
Major Products Formed
Reduction: 2-methoxy-4-aminophenyl-N’-[4-(trifluoromethyl)phenyl]urea.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-methoxy-4-nitroaniline and 4-(trifluoromethyl)phenylamine.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-4-nitrophenyl)-N’-[4-(trifluoromethyl)phenyl]urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be employed in studies investigating the interactions of small molecules with biological macromolecules, such as proteins or nucleic acids.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-N’-[4-(trifluoromethyl)phenyl]urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of the nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity through electronic and steric effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-methoxy-4-nitrophenyl)-N’-phenylurea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
N-(2-methoxyphenyl)-N’-[4-(trifluoromethyl)phenyl]urea: Lacks the nitro group, potentially affecting its reactivity and applications.
Uniqueness
N-(2-methoxy-4-nitrophenyl)-N’-[4-(trifluoromethyl)phenyl]urea is unique due to the combination of the nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O4/c1-25-13-8-11(21(23)24)6-7-12(13)20-14(22)19-10-4-2-9(3-5-10)15(16,17)18/h2-8H,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUPYAHBLGSNQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-5-[4-(1H-pyrazol-5-yl)benzoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B4131064.png)

![N-(3'-acetyl-5-bromo-1-ethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4131096.png)

![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4131119.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4131122.png)
![N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4131128.png)


![N-cyclopentyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea](/img/structure/B4131136.png)
![3-ethyl 7-methyl 1-(4-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B4131138.png)
![N-{1-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B4131154.png)
![Methyl 3-(methoxycarbonyl)-5-[2-(3-oxopiperazin-2-yl)acetylamino]benzoate](/img/structure/B4131156.png)
![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-methyl-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B4131161.png)
